molecular formula C39H74N20O12 B15135370 PKA substrate

PKA substrate

Cat. No.: B15135370
M. Wt: 1015.1 g/mol
InChI Key: MFCHCDKDTBGKMO-QPJYFMOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein kinase A (PKA) substrates are molecules that are specifically phosphorylated by the enzyme protein kinase A. This enzyme plays a crucial role in various cellular processes by transferring a phosphate group from adenosine triphosphate (ATP) to specific serine or threonine residues in target proteins. The phosphorylation of these substrates regulates numerous physiological functions, including metabolism, gene expression, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKA substrates typically involves the incorporation of specific amino acid sequences that are recognized by PKA. These sequences often include arginine residues at positions -3 and -2 relative to the phosphorylation site. The synthetic routes may involve solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions usually include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of PKA substrates may involve recombinant DNA technology, where the gene encoding the substrate is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the substrate, which can be purified using chromatographic techniques. This method allows for the large-scale production of PKA substrates with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: PKA substrates primarily undergo phosphorylation reactions catalyzed by PKA. These reactions involve the transfer of a phosphate group from ATP to the hydroxyl group of serine or threonine residues in the substrate. The phosphorylation can be reversible, with phosphatases removing the phosphate group, thereby regulating the activity of the substrate.

Common Reagents and Conditions: The phosphorylation reactions typically occur in the presence of ATP and magnesium ions, which are essential cofactors for PKA activity. The reaction conditions often include a buffered solution to maintain an optimal pH for enzyme activity, usually around pH 7.4.

Major Products Formed: The major products of these reactions are phosphorylated PKA substrates, which can then participate in various cellular processes. The phosphorylation often induces conformational changes in the substrate, altering its activity, localization, or interactions with other proteins.

Scientific Research Applications

PKA substrates have a wide range of applications in scientific research. In chemistry, they are used to study enzyme kinetics and substrate specificity. In biology, they are employed to investigate signal transduction pathways and cellular responses to external stimuli. In medicine, PKA substrates are used as biomarkers for diseases associated with dysregulated PKA activity, such as certain cancers and metabolic disorders. In industry, they are utilized in high-throughput screening assays for drug discovery, particularly for identifying inhibitors of PKA or its substrates.

Mechanism of Action

The mechanism of action of PKA substrates involves their recognition and binding by PKA, followed by phosphorylation. The molecular targets of PKA substrates include various proteins involved in metabolic pathways, gene expression, and cell cycle regulation. The phosphorylation of these targets by PKA modulates their activity, stability, and interactions with other cellular components, thereby influencing cellular functions and responses.

Comparison with Similar Compounds

PKA substrates can be compared with substrates of other protein kinases, such as protein kinase C (PKC) and protein kinase B (PKB). While PKA substrates are specifically phosphorylated by PKA, PKC and PKB substrates are recognized and phosphorylated by their respective kinases. The uniqueness of PKA substrates lies in their specific amino acid sequences that are recognized by PKA, as well as their distinct roles in cellular processes regulated by PKA. Similar compounds include substrates of other serine/threonine kinases, which may share some structural features but differ in their specific recognition motifs and functional roles.

Properties

Molecular Formula

C39H74N20O12

Molecular Weight

1015.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C39H74N20O12/c1-4-18(2)28(30(42)65)58-35(70)24(17-60)57-34(69)23(14-25(41)62)56-32(67)22(10-7-13-51-39(47)48)55-31(66)20(8-5-11-49-37(43)44)54-27(64)16-52-36(71)29(19(3)61)59-33(68)21(53-26(63)15-40)9-6-12-50-38(45)46/h18-24,28-29,60-61H,4-17,40H2,1-3H3,(H2,41,62)(H2,42,65)(H,52,71)(H,53,63)(H,54,64)(H,55,66)(H,56,67)(H,57,69)(H,58,70)(H,59,68)(H4,43,44,49)(H4,45,46,50)(H4,47,48,51)/t18-,19+,20-,21-,22-,23-,24-,28-,29-/m0/s1

InChI Key

MFCHCDKDTBGKMO-QPJYFMOMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.